N,N,2,2-テトラメチル-1,3-プロパンジアミン

概要

説明

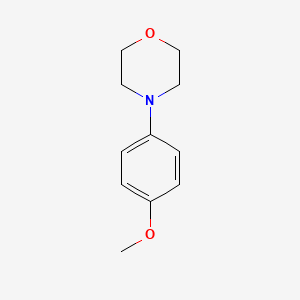

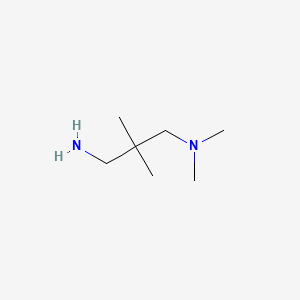

“N,N,2,2-Tetramethyl-1,3-propanediamine” is an organic compound with the linear formula (CH3)2NCH2C(CH3)2CH2NH2 . It is also known as “N,N-Dimethylneopentanediamine” and has a molecular weight of 130.23 . It is an acyclic tertiary amine .

Molecular Structure Analysis

The molecular structure of “N,N,2,2-Tetramethyl-1,3-propanediamine” can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

“N,N,2,2-Tetramethyl-1,3-propanediamine” shows the ability to absorb CO2 when dissolved in an aqueous solution . It may also be used as a catalyst for the Baylis-Hillman reaction of cycloalkenones .Physical And Chemical Properties Analysis

“N,N,2,2-Tetramethyl-1,3-propanediamine” is a liquid with a refractive index of 1.4355 (lit.) . It has a boiling point of 155-158 °C (lit.) and a density of 0.818 g/mL at 25 °C (lit.) . It is soluble in water and alcohol .科学的研究の応用

有機合成における触媒作用

TMPDAは、さまざまな有機反応において触媒として作用することが知られています。特に注目すべき応用としては、ベイリス・ヒルマン反応 があります。この反応では、TMPDAがアルデヒドと活性化オレフィン間の炭素-炭素結合の形成を促進します。この反応は、高い原子効率で複雑な分子を生成するため、価値があります。

金属錯体のリガンド

リガンドとして、TMPDAは金属イオンに結合して二核μ-炭酸塩-二銅(II)種 を形成することができます。これらの錯体は、特定の酵素の活性部位を模倣する可能性があるため、バイオミメティック触媒として使用できる可能性があります。

染料合成

染料化学の分野では、TMPDAはビス四級化プロセス中に使用され、ホモダイマー型非対称モノメチンシアニン染料 を調製します。これらの染料は、光線力学療法や生物学的イメージングにおける蛍光マーカーとして応用されています。

質量分析

TMPDAの質量スペクトルは記録されており、NIST/EPA/NIH 質量スペクトルライブラリー で入手可能です。研究者はこのデータを使用して、さまざまなサンプル中のTMPDAの存在を特定または確認します。これは、分析化学において非常に重要です。

相変化データ

TMPDAの相変化データ(沸点や融点など)は、熱力学や物理化学の研究において重要です。この情報は、さまざまな条件下での化合物の挙動を理解するために不可欠です .

安全性と取り扱い

TMPDAの安全プロファイルの理解は、実験室での取り扱いにおいて重要です。TMPDAは可燃性液体であり、皮膚腐食性があるため、保管および使用時には特別な注意が必要です .

作用機序

Target of Action

N,N,2,2-Tetramethyl-1,3-propanediamine is an acyclic tertiary amine

Mode of Action

It is known to show the ability to absorb co2 when dissolved in aqueous solution .

Pharmacokinetics

Its physical properties such as boiling point (155-158 °c), density (0818 g/mL at 25 °C), and refractive index (n20/D 14355) are known .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N',N',2,2-tetramethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-7(2,5-8)6-9(3)4/h5-6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDIVZQLPBUHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068844 | |

| Record name | N,N,2,2-Tetramethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53369-71-4 | |

| Record name | N,N,2,2-Tetramethyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53369-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediamine, N1,N1,2,2-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053369714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediamine, N1,N1,2,2-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,2,2-Tetramethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,2,2-tetramethylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of N,N,2,2-Tetramethyl-1,3-propanediamine in the synthesis of the reported nickel(II) complex?

A1: N,N,2,2-Tetramethyl-1,3-propanediamine acts as a precursor to the Schiff base ligand (L) in the synthesis of the nickel(II) complex. It reacts with pyridine-2-aldehyde to form the Schiff base, which then coordinates to the nickel(II) ions, ultimately contributing to the formation of the 1D polymeric structure bridged by azide ligands [].

Q2: How does the structure of the synthesized nickel(II) complex influence its magnetic properties?

A2: The nickel(II) complex forms a 1D polymeric structure with alternating single and double azide bridges between the nickel(II) ions. This specific arrangement leads to magnetic interactions between the nickel(II) centers. The magnetic susceptibility data, fitted using the Borris-Almenar formula for alternating S = 1 chains, reveals antiferromagnetic coupling (J = -106.7 cm-1) between the nickel(II) ions within the chain [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Magnesium, chloro[(2-methylphenyl)methyl]-](/img/structure/B1583610.png)

![Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1583619.png)

![4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1583625.png)